molecular formula C9H16F3NO B12984377 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Cat. No.: B12984377
M. Wt: 211.22 g/mol
InChI Key: JCXIWKKSCQPYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is an organic compound with the molecular formula C9H16F3NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Chemical Reactions Analysis

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C9H16F3NO

Molecular Weight

211.22 g/mol

IUPAC Name

2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

InChI

InChI=1S/C9H16F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3

InChI Key

JCXIWKKSCQPYMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1CCC(F)(F)F)O

Origin of Product

United States

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